molecular formula C12H14ClN3O2 B13464410 tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

Cat. No.: B13464410
M. Wt: 267.71 g/mol
InChI Key: QLTYLMZRXHBOGC-UHFFFAOYSA-N
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Description

Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a chemical compound with the molecular formula C11H12ClN3O2 It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities

Preparation Methods

The synthesis of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves multiple steps. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium tert-butoxide, N,N-diisopropylethylamine, and oxalyl chloride . The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or inflammatory diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a derivative of the pyrrolo[2,3-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Pyrrolo[2,3-d]pyrimidine derivatives, including this compound, have been shown to interact with various biological targets. Notably, they exhibit inhibitory effects on protein kinases such as AKT (protein kinase B) and EGFR (epidermal growth factor receptor), which are critical in cancer signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in tumor cells.

In Vitro Studies

In vitro studies have demonstrated that compounds within the pyrrolo[2,3-d]pyrimidine class can effectively inhibit tumor cell lines. For instance, a study reported that certain derivatives exhibited selective inhibition of mutant EGFR activity with significantly enhanced efficacy compared to wild-type EGFR, highlighting their potential as targeted cancer therapies .

In Vivo Studies

In vivo investigations have revealed that these compounds can modulate tumor growth in xenograft models. For example, compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests a promising therapeutic window for further development.

Case Study 1: Antitumor Activity

A series of studies focused on pyrrolo[2,3-d]pyrimidine derivatives demonstrated their potent antitumor activity. One notable compound exhibited an IC50 value of 0.21 nM against the T790M mutant EGFR, showcasing over 100-fold increased potency compared to wild-type EGFR . This finding underscores the potential for these compounds in treating resistant forms of non-small cell lung cancer (NSCLC).

Case Study 2: Antifungal Activity

Another investigation highlighted the antifungal properties of pyrrolo[2,3-d]pyrimidine derivatives. Specific compounds showed excellent activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.31 to 0.62 mg/mL, outperforming standard antifungal agents like fluconazole . This indicates a broader spectrum of biological activity beyond anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the pyrrolo[2,3-d]pyrimidine core can lead to significant changes in potency and selectivity toward specific targets:

Compound StructureBiological ActivitySelectivity
tert-butyl 4-chloro derivativeHigh PKB inhibition28-fold selectivity over PKA
Pyrrolo[2,3-d]pyrimidine analoguesAntitumor and antifungalVariable selectivity

Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)acetate

InChI

InChI=1S/C12H14ClN3O2/c1-12(2,3)18-9(17)6-16-5-4-8-10(13)14-7-15-11(8)16/h4-5,7H,6H2,1-3H3

InChI Key

QLTYLMZRXHBOGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1N=CN=C2Cl

Origin of Product

United States

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